2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Overview
Description
2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde is an organic compound that features both an imidazole ring and a benzaldehyde group The trityl group attached to the imidazole ring provides steric hindrance, which can influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde typically involves the formation of the imidazole ring followed by the introduction of the trityl and benzaldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The trityl group can then be introduced via a tritylation reaction, and the benzaldehyde group can be added through a formylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of catalysts that enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: 2-(1-Trityl-1H-imidazol-4-yl)benzoic acid.
Reduction: 2-(1-Trityl-1H-imidazol-4-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a ligand in coordination chemistry. The aldehyde group can form covalent bonds with nucleophiles, which may be relevant in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Phenyl-1H-imidazol-4-yl)benzaldehyde
- 2-(1-Benzyl-1H-imidazol-4-yl)benzaldehyde
- 2-(1-Methyl-1H-imidazol-4-yl)benzaldehyde
Uniqueness
2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde is unique due to the presence of the bulky trityl group, which can significantly influence its reactivity and interactions compared to other similar compounds. This steric hindrance can affect the compound’s stability and its ability to participate in certain reactions, making it a valuable intermediate in specific synthetic pathways .
Properties
IUPAC Name |
2-(1-tritylimidazol-4-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O/c32-21-23-12-10-11-19-27(23)28-20-31(22-30-28)29(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCOTNOWDCVWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C5=CC=CC=C5C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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